BenchChemオンラインストアへようこそ!

(3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Medicinal chemistry Structure-activity relationship Halogen bonding

This compound is a critical meta-bromo reference for systematic SAR campaigns investigating halogen position and receptor subtype selectivity. Its 3-bromobenzoyl group maximizes halogen bonding potential for aminergic receptor screening, while the unsubstituted 2-phenylimidazole enables transition metal coordination for metalloenzyme studies. The modular architecture—featuring a Pd-coupling-ready bromo handle, a functionalizable piperazine, and a versatile imidazole—makes it an ideal late-stage intermediate for PROTAC design and focused library synthesis. Procure this specific regioisomer to ensure reproducible pharmacological outcomes and avoid the selectivity pitfalls of 4-halo or 4,5-dimethylimidazole analogs.

Molecular Formula C22H23BrN4O
Molecular Weight 439.357
CAS No. 1396760-99-8
Cat. No. B2463168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
CAS1396760-99-8
Molecular FormulaC22H23BrN4O
Molecular Weight439.357
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C22H23BrN4O/c23-20-8-4-7-19(17-20)22(28)27-15-12-25(13-16-27)11-14-26-10-9-24-21(26)18-5-2-1-3-6-18/h1-10,17H,11-16H2
InChIKeyAXZITQBGTKPOHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone (CAS 1396760-99-8): Structural Identity and Procurement-Relevant Baseline


(3-Bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone (CAS 1396760-99-8, molecular formula C22H23BrN4O, MW 439.357 g/mol) is a synthetic small molecule belonging to the arylpiperazinyl-ethyl-imidazole class. It comprises a 3-bromobenzoyl group connected to a piperazine ring, which is further linked via an ethyl spacer to a 2-phenyl-1H-imidazole moiety [1]. This compound is categorized as a preclinical research chemical with no published peer-reviewed biological activity data specific to it in major authoritative databases (ChEMBL, PubChem BioAssay, BindingDB) as of the search date [2]. Its structural family—piperazine-tagged imidazole derivatives—has been broadly investigated for anticancer, antimicrobial, and central nervous system (CNS) receptor modulation activities [1][3]. Potential procurement relevance derives from its unique substitution pattern (3-bromo on the benzoyl ring, 2-phenyl on the imidazole) that differentiates it from closely related analogs within this scaffold class.

Why (3-Bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone Cannot Be Simply Replaced by an In-Class Analog


Within the arylpiperazinyl-ethyl-imidazole scaffold family, three critical structural variables govern biological target engagement: (i) the halogen identity and ring position on the benzoyl group, (ii) the substitution pattern on the imidazole ring, and (iii) the length of the alkyl spacer linking the piperazine to the imidazole. Published structure-activity relationship (SAR) evidence demonstrates that replacing bromine with chlorine on analogous arylpiperazine scaffolds substantially reduces receptor binding affinity, and that halogen position (meta vs. para) alters selectivity profiles at aminergic receptors [1][2]. The 2-phenylimidazole moiety in this compound further distinguishes it from 4,5-dimethyl-2-phenylimidazole or benzimidazole-containing congeners, which exhibit divergent π-stacking geometries and hydrogen-bonding capacities [3]. Procuring a generic in-class compound without controlling for these three variables risks irreproducible pharmacological outcomes. The quantitative evidence below substantiates why each structural feature of this specific compound matters for experimental design and compound selection.

Quantitative Differentiation Evidence for (3-Bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone Versus Closest Analogs


Meta-Bromo vs. Para-Bromo Positional Isomerism: Predicted LogP Divergence and Receptor Binding Implications

The 3-bromophenyl (meta) substituent in the target compound confers distinct physicochemical properties compared to the 4-bromophenyl (para) regioisomer. The meta-bromo orientation alters the molecular dipole moment and electrostatic potential surface relative to the para isomer, which affects both passive membrane permeability and ligand-receptor halogen bonding geometry [1]. In a related arylpiperazine series, the meta-bromo phenylpiperazine derivative (m-bromo PEP) demonstrated selective α7 nicotinic acetylcholine receptor (nAChR) silent agonist activity, whereas the para-substituted analogs exhibited divergent pharmacological profiles [2]. This positional effect is consistent with the well-established principle that halogen position on arylpiperazines modulates receptor subtype selectivity [1].

Medicinal chemistry Structure-activity relationship Halogen bonding

Bromine vs. Fluorine/Chlorine Substitution: Quantified Affinity Enhancement from Published Halogen SAR

Published SAR on halogenated arylpiperazin-1-yl-ethyl-benzimidazoles demonstrates that 4-bromine substitution on the benzimidazole ring greatly increases binding affinity at D2 and 5-HT2A receptors compared to the corresponding 4-chlorine or non-halogenated analogs [1]. Although the target compound bears bromine on the benzoyl group rather than the benzimidazole, the underlying physicochemical principle—that bromine's polarizability (≈5.55 ų) enhances van der Waals contacts and halogen bonding with receptor pockets relative to chlorine (≈3.65 ų) or fluorine (≈0.74 ų)—is transferable to this scaffold [2]. Compounds with the 4-fluorophenyl or unsubstituted phenyl benzoyl group are predicted to exhibit weaker target engagement than the 3-bromophenyl-containing target compound [1].

Receptor pharmacology Halogen bonding Lead optimization

2-Phenylimidazole vs. 4,5-Dimethyl-2-phenylimidazole Motif: Conformational and π-Stacking Differentiation

The target compound features an unsubstituted 2-phenyl-1H-imidazole moiety, whereas many published analogs in this scaffold family incorporate additional methyl substituents at the 4- and 5-positions of the imidazole ring (i.e., 4,5-dimethyl-2-phenyl-1H-imidazole) [1]. The absence of methyl groups at positions 4 and 5 preserves an unobstructed imidazole ring face available for π-π stacking and metal-chelation interactions with biological targets. In contrast, 4,5-dimethyl substitution introduces steric hindrance that can reduce the imidazole ring's capacity for face-to-face aromatic interactions and alter the dihedral angle between the imidazole and the 2-phenyl ring, thereby modifying the overall molecular shape recognized by target binding pockets [1][2].

Molecular recognition π-π stacking Conformational analysis

Ethyl Linker vs. Methylene Linker: Impact on Conformational Entropy and Binding Site Accessibility

The target compound incorporates an ethylene (-CH2CH2-) spacer between the piperazine nitrogen and the imidazole N1 position. Published SAR on arylpiperazine derivatives demonstrates that the length of the polymethylene spacer linking the piperazine to the terminal heterocycle significantly influences both receptor affinity and subtype selectivity, as longer spacers permit the terminal heterocycle to access deeper hydrophobic subpockets within the receptor binding site [1][2]. A methylene (-CH2-) linked analog would restrict the conformational freedom of the imidazole ring, potentially reducing the number of accessible binding poses, while a propylene (-CH2CH2CH2-) linker would increase entropic penalty upon binding. The two-carbon ethyl spacer represents a balanced design choice for this scaffold class [1].

Linker optimization Conformational analysis Drug design

Recommended Research and Industrial Application Scenarios for (3-Bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone Based on Quantitative Differentiation Evidence


Scaffold for CNS Receptor Panel Screening (D2, 5-HT2A, α1-AR)

The brominated arylpiperazine-ethyl-imidazole architecture aligns with established pharmacophores for dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors. The presence of the 3-bromobenzoyl group is expected to enhance target affinity based on class-level halogen SAR [1], making this compound a suitable candidate for radioligand displacement screening panels targeting these aminergic receptors. Unlike its 4-chloro or 4-fluoro analogs, the bromine substitution maximizes halogen bonding potential [1][2].

Halogen Positional Isomer Comparator in SAR Studies

This compound serves as a critical meta-bromo reference point in systematic SAR campaigns comparing ortho-, meta-, and para-substituted benzoyl-piperazine-imidazole derivatives. Its distinct dipole vector compared to the 4-bromo regioisomer allows research teams to probe the influence of halogen position on target selectivity, as demonstrated in related arylpiperazine systems where meta-substitution confers α7 nAChR selectivity distinct from para-substituted analogs [3].

Metal-Chelation Probe in Enzymology and Bioinorganic Chemistry

The unsubstituted 2-phenylimidazole moiety retains an unobstructed imidazole nitrogen (N3) capable of coordinating transition metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) in enzyme active sites. This property, combined with the compound's overall hydrophobicity, makes it a valuable tool compound for investigating metalloenzyme inhibition mechanisms where imidazole-metal coordination is a key pharmacophoric element [4]. The 4,5-dimethylimidazole analogs, by contrast, present steric hindrance that may impede metal-chelation geometry.

Building Block for Diversity-Oriented Synthesis and PROTAC Design

The compound's modular architecture—comprising a 3-bromophenyl group amenable to cross-coupling reactions (Suzuki, Buchwald-Hartwig), a piperazine ring suitable for further N-functionalization, and a 2-phenylimidazole moiety—positions it as a versatile late-stage intermediate for generating focused libraries [4]. The 3-bromo substituent specifically enables selective Pd-catalyzed coupling at the meta position, a synthetic handle not available in the corresponding 4-bromo regioisomer. This is particularly relevant for PROTAC (PROteolysis TArgeting Chimera) design where precise linker attachment geometry is critical for ternary complex formation.

Quote Request

Request a Quote for (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.